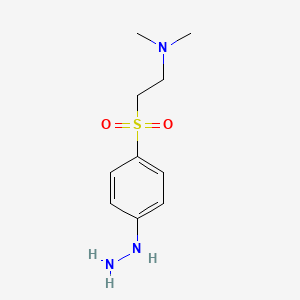
2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydrazinyl group attached to a benzene sulfonyl moiety, along with a dimethylethanamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine typically involves the reaction of 4-hydrazinylbenzenesulfonyl chloride with N,N-dimethylethanamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonyl group can also participate in interactions with biological molecules, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydrazinylbenzenesulfonyl chloride
- N,N-Dimethylethanamine
- Azo and azoxy derivatives of 4-hydrazinylbenzenesulfonyl compounds
Uniqueness
2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine is unique due to the combination of its hydrazinyl and sulfonyl groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
112826-14-9 |
|---|---|
Fórmula molecular |
C10H17N3O2S |
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
2-(4-hydrazinylphenyl)sulfonyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H17N3O2S/c1-13(2)7-8-16(14,15)10-5-3-9(12-11)4-6-10/h3-6,12H,7-8,11H2,1-2H3 |
Clave InChI |
VCIQOIZLPCAFGY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCS(=O)(=O)C1=CC=C(C=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















